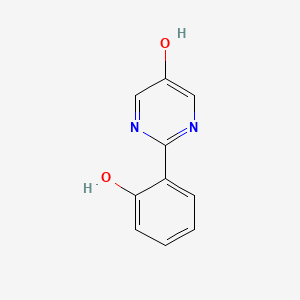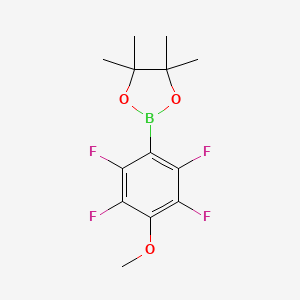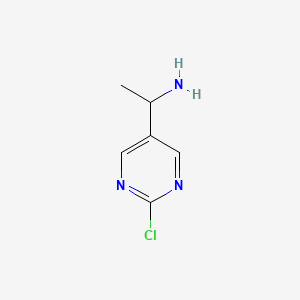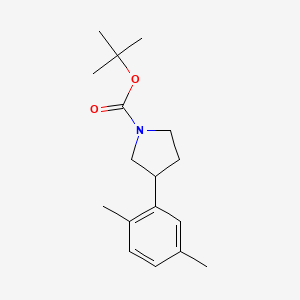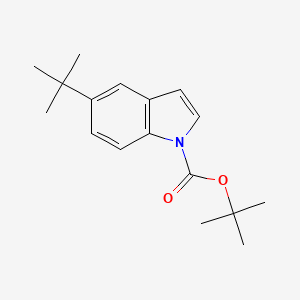
tert-Butyl 5-(tert-butyl)-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-(tert-butyl)-1H-indole-1-carboxylate: is an organic compound that belongs to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. The presence of tert-butyl groups in the compound enhances its stability and lipophilicity, making it a valuable compound in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(tert-butyl)-1H-indole-1-carboxylate typically involves the introduction of tert-butyl groups into the indole structure. One common method is the reaction of 5-(tert-butyl)-1H-indole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, often utilizes flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and improved safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 5-(tert-butyl)-1H-indole-1-carboxylate can undergo oxidation reactions, often facilitated by oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 5-(tert-butyl)-1H-indole-1-carboxylate is used as a building block in organic synthesis. Its stability and reactivity make it suitable for the synthesis of complex molecules.
Biology: In biological research, indole derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development. Indole derivatives are known to interact with various biological targets, making them candidates for pharmaceutical research.
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 5-(tert-butyl)-1H-indole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole ring can participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
- tert-Butyl 5-(tert-butyl)-1H-indole-2-carboxylate
- tert-Butyl 5-(tert-butyl)-1H-indole-3-carboxylate
- tert-Butyl 5-(tert-butyl)-1H-indole-4-carboxylate
Comparison: While these compounds share the indole core and tert-butyl groups, their position on the indole ring can influence their reactivity and biological activity. tert-Butyl 5-(tert-butyl)-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which can affect its interaction with biological targets and its overall stability.
Propriétés
Formule moléculaire |
C17H23NO2 |
|---|---|
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
tert-butyl 5-tert-butylindole-1-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-16(2,3)13-7-8-14-12(11-13)9-10-18(14)15(19)20-17(4,5)6/h7-11H,1-6H3 |
Clé InChI |
JZKSFWISUJNVHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


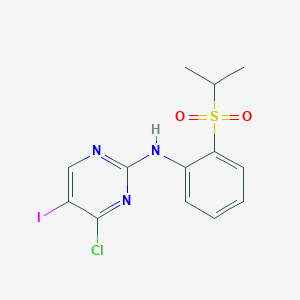
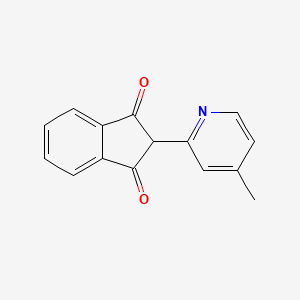
![6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665549.png)
![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13665553.png)
![(E)-4-[3-Methyl-5-(1-propen-1-yl)-2-benzofuryl]phenol](/img/structure/B13665559.png)
![8-Bromo-2-chloropyrido[4,3-d]pyrimidine](/img/structure/B13665565.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13665568.png)
![5-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13665574.png)
![5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13665575.png)

